3,5-Difluoro-N-(hex-5-en-2-yl)aniline
CAS No.:
Cat. No.: VC17786030
Molecular Formula: C12H15F2N
Molecular Weight: 211.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15F2N |
|---|---|
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | 3,5-difluoro-N-hex-5-en-2-ylaniline |
| Standard InChI | InChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-7-10(13)6-11(14)8-12/h3,6-9,15H,1,4-5H2,2H3 |
| Standard InChI Key | NUWZETDFECTIQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC=C)NC1=CC(=CC(=C1)F)F |
Introduction
Chemical Structure and Molecular Characterization
Structural Features
3,5-Difluoro-N-(hex-5-en-2-yl)aniline consists of a benzene ring with fluorine atoms at the meta positions and an alkenyl side chain (hex-5-en-2-yl) bonded to the amine group. The presence of fluorine atoms enhances electronegativity and stability, while the unsaturated side chain introduces potential sites for further functionalization .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.25 g/mol |
| IUPAC Name | 3,5-difluoro-N-hex-5-en-2-ylaniline |
| Canonical SMILES | CC(CCC=C)NC1=CC(=CC(=C1)F)F |
| InChIKey | NUWZETDFECTIQV-UHFFFAOYSA-N |
| PubChem CID | 75525530 |
The compound’s structural uniqueness lies in its dual fluorine substitution, which influences electronic distribution and intermolecular interactions, and the hex-5-en-2-yl group, which confers hydrophobicity and reactivity toward addition reactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3,5-Difluoro-N-(hex-5-en-2-yl)aniline typically involves a two-step process:
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Fluorination of 1,3,5-Trichlorobenzene:
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Amination with Hex-5-en-2-yl Group:
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | KF, Cu₂O, NH₃, NaOH, 100°C, 12 h | 94% |
| 2 | Hex-5-en-2-yl bromide, Et₃N, CH₂Cl₂, rt | 63% |
Purification and Analysis
Post-synthesis purification involves chromatography (e.g., preparative TLC with hexane:ethyl acetate) and recrystallization from ether or hexanes . Analytical confirmation is achieved via -NMR, -NMR, and high-resolution mass spectrometry (HRMS).
Physicochemical Properties
Solubility and Partitioning
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<1 mg/mL) .
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LogP: Estimated at 3.2 (predicted via XLogP3), indicating high lipophilicity.
Applications in Industry and Research
Pharmaceutical Intermediates
3,5-Difluoro-N-(hex-5-en-2-yl)aniline serves as a precursor in the synthesis of:
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Antiviral Agents: Its fluorine atoms enhance binding to viral protease active sites .
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Kinase Inhibitors: The alkenyl side chain is functionalized to target ATP-binding pockets in cancer therapies.
Agrochemical Development
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Herbicides: Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS).
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Insecticides: Fluorine substitution improves resistance to metabolic degradation in pests .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent studies explore palladium-catalyzed coupling reactions to enantioselectively introduce the hex-5-en-2-yl group, achieving enantiomeric excess (ee) >90%.
Sustainable Manufacturing
Efforts to replace halogenated solvents with cyclopentyl methyl ether (CPME) in amination steps have reduced environmental impact without compromising yield .
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